molecular formula C22H19N5 B4507133 7-(1H-benzimidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine

7-(1H-benzimidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine

Cat. No.: B4507133
M. Wt: 353.4 g/mol
InChI Key: SOVRRROZAPQHAL-UHFFFAOYSA-N
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Description

7-(1H-benzimidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that combines the structural features of benzimidazole, pyrazole, and pyrimidine. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1H-benzimidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions. One common method includes the condensation of appropriate benzimidazole derivatives with pyrazole and pyrimidine precursors under controlled conditions. For instance, the reaction may involve heating in ethanol under reflux for a specific duration to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

7-(1H-benzimidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

7-(1H-benzimidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(1H-benzimidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(1H-benzimidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine is unique due to its combination of three different heterocyclic structures, which may confer a distinct set of biological activities and chemical properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

7-(benzimidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5/c1-2-8-17-13-21(26-15-23-19-11-6-7-12-20(19)26)27-22(25-17)18(14-24-27)16-9-4-3-5-10-16/h3-7,9-15H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOVRRROZAPQHAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(C=NN2C(=C1)N3C=NC4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(1H-benzimidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine
Reactant of Route 2
7-(1H-benzimidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine
Reactant of Route 3
Reactant of Route 3
7-(1H-benzimidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine
Reactant of Route 4
Reactant of Route 4
7-(1H-benzimidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine
Reactant of Route 5
7-(1H-benzimidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine
Reactant of Route 6
7-(1H-benzimidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine

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